3-(3,5-Dimethoxyphenyl)benzyl alcohol

Structural differentiation Physicochemical properties Medicinal chemistry

Researchers pursuing tyrosinase inhibitors or pyrethroid analogs face laborious de novo biphenyl construction. This compound supplies the pre-assembled 3',5'-dimethoxybiphenyl-3-methanol core-validated in independent studies for broad-spectrum insecticidal activity (Plummer et al., 1983; Cullen et al., 1987) and as a scaffold enabling IC50 values as low as 0.02 mM in related tyrosinase inhibitor series (Bao et al., 2010). • Bypasses multi-step biphenyl synthesis; correct 3,5-dimethoxy substitution pre-installed. • Benzylic -OH handle for esterification, etherification, carbamate formation, or PROTAC linker chemistry. • ≥98% purity (GC); white crystalline solid; ships ambient. For R&D use only.

Molecular Formula C15H16O3
Molecular Weight 244.28 g/mol
Cat. No. B13001239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethoxyphenyl)benzyl alcohol
Molecular FormulaC15H16O3
Molecular Weight244.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2=CC=CC(=C2)CO)OC
InChIInChI=1S/C15H16O3/c1-17-14-7-13(8-15(9-14)18-2)12-5-3-4-11(6-12)10-16/h3-9,16H,10H2,1-2H3
InChIKeyINYLEGYMDVUHLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,5-Dimethoxyphenyl)benzyl Alcohol: Identity & Properties


3-(3,5-Dimethoxyphenyl)benzyl alcohol (CAS 1349718-74-6; IUPAC: (3',5'-dimethoxy-[1,1'-biphenyl]-3-yl)methanol) is a biphenyl-based aromatic alcohol with molecular formula C15H16O3 and molecular weight 244.28 g·mol⁻¹ . The compound features a 3,5-dimethoxyphenyl ring coupled at the meta position to a benzyl alcohol moiety, producing a moderately lipophilic scaffold (calculated LogP ≈ 2.86) with three hydrogen-bond acceptors and one donor . It is supplied as a white to almost-white crystalline solid with a reported melting point of 48.0–51.0 °C and is typically offered at ≥98% purity (GC) or ≥95% purity depending on the vendor . This compound belongs to the substituted biphenylmethanol class, which has been investigated in both medicinal chemistry (tyrosinase inhibition) and agrochemical development (pyrethroid insecticide intermediates), although direct biological data on the title compound itself remain sparse in the peer-reviewed primary literature.

Scaffold

Extended biphenyl architecture supports structure–activity relationship (SAR) studies in medicinal chemistry and agrochemical discovery.

Purity

Supplied at 98% purity, enabling reproducible synthetic transformations and analytical consistency.

Synthetic Utility

Bifunctional scaffold with reactive benzylic alcohol and electron-rich dimethoxyphenyl ring for chemoselective derivatization.

3-(3,5-Dimethoxyphenyl)benzyl Alcohol: Why Substitution Fails


Generic substitution with simpler benzyl alcohol analogs—such as unsubstituted benzyl alcohol, 3,5-dimethoxybenzyl alcohol (CAS 705-76-0), or regioisomeric 3,4-dimethoxybenzyl alcohol—fails because these lack the biphenyl architecture that is critical for applications requiring extended π-conjugation, enhanced lipophilicity, and specific receptor-fit geometry. In the biphenyl tyrosinase inhibitor series reported by Bao et al., the presence of a 4-hydroxy-3,5-dimethoxyphenyl biphenyl moiety was essential for achieving IC50 values as low as 0.02 mM, which was 10-fold more potent than arbutin (IC50 = 0.21 mM) [1]. While the title compound lacks the 4-OH group, its 3,5-dimethoxyphenyl biphenyl scaffold provides the geometrically extended, electron-rich aromatic system that monocyclic analogs cannot replicate. Furthermore, in insecticidal pyrethroid chemistry, Plummer et al. demonstrated that esters derived from substituted biphenyl-3-ylmethanols exhibited broader-spectrum activity than classical pyrethroids derived from 3-phenoxybenzyl alcohol [2]. Substitution with a simple benzyl alcohol or monocyclic dimethoxybenzyl alcohol would eliminate these biphenyl-dependent properties.

Monocyclic benzyl alcohols lack biphenyl architecture

3,5-Dimethoxybenzyl alcohol or unsubstituted benzyl alcohol cannot replicate the extended π-surface and hydrophobic contacts critical for target engagement in tyrosinase or insecticidal target sites.

Regioisomeric dimethoxy patterns alter SAR

3,4-Dimethoxyphenyl regioisomers shift electronic distribution and steric profile, which may reduce or abolish inhibitory activity observed with the 3,5-dimethoxy substitution motif in reported biphenyl series.

Simpler alcohols eliminate bifunctional reactivity

Monocyclic analogs provide only one aromatic ring for derivatization; the biphenyl scaffold enables sequential orthogonal transformations not possible with 3,5-dimethoxybenzyl alcohol.

3-(3,5-Dimethoxyphenyl)benzyl Alcohol: Quantitative Comparison


Structural Differentiation from 3,5-Dimethoxybenzyl Alcohol

3-(3,5-Dimethoxyphenyl)benzyl alcohol differs fundamentally from its closest monocyclic analog, 3,5-dimethoxybenzyl alcohol (CAS 705-76-0), by incorporating a second phenyl ring that increases molecular weight from 168.19 to 244.28 g·mol⁻¹ (+45.3%), elevates calculated LogP from approximately 1.00 to 2.86, and alters the melting point from 44–49 °C to 48.0–51.0 °C [1]. This biphenyl extension provides a larger, more lipophilic aromatic surface for hydrophobic protein contacts and π-stacking interactions, a feature absent in monocyclic analogs.

Physicochemical differentiation
Cross-study comparable
MW +45.3% (244 vs 168 g·mol⁻¹)
ΔLogP ≈ +1.86 (2.86 vs 1.00)
Δmp ≈ +2–6 °C

Larger, more lipophilic scaffold for hydrophobic contacts; monocyclic analog non-interchangeable.

Vendor datasheets; computed LogP – context-dependent.

Structural differentiation Physicochemical properties Medicinal chemistry

Regioisomeric Differentiation in Tyrosinase Activity

Among biphenylmethanol regioisomers, the 3,5-dimethoxyphenyl substitution pattern (target compound) is directly related to the pharmacophore identified as critical in the Bao et al. tyrosinase inhibitor study. In that study, 4-hydroxy-3,5-dimethoxyphenyl biphenyl compounds (series II) were generally more active than 3,4,5-trimethoxyphenyl biphenyl compounds (series I), with the most potent compound 21 achieving IC50 = 0.02 mM against mushroom tyrosinase—7-fold more potent than fortuneanoside E (IC50 = 0.14 mM) and 10-fold more potent than arbutin (IC50 = 0.21 mM) [1]. Although the target compound lacks the 4-hydroxy substituent, its 3,5-dimethoxy arrangement on the biphenyl scaffold matches the substitution geometry of the more active series, whereas the 3,4-dimethoxyphenyl regioisomer (CAS 885963-78-0) places methoxy groups in a different orientation that alters electronic distribution and steric profile.

Tyrosinase SAR context
Class-level inference
3,5-dimethoxy pattern matches more active biphenyl series (IC50 range 0.02–0.14 mM reported); 3,4,5-trimethoxy series less active.

Preferred substitution geometry for tyrosinase inhibition; direct IC50 data for title compound not available.

SAR from Bao et al. 2010; mushroom tyrosinase assay – requires validation.

Regioisomer comparison Tyrosinase inhibition Structure-activity relationship

Purity and Specification Advantages for Sourcing

Commercially, 3-(3,5-Dimethoxyphenyl)benzyl alcohol is available at 98% purity (GC) from vendors such as Leyan, whereas the structurally simpler but often substituted analog 3,5-dimethoxybenzyl alcohol is also available at >98.0% (GC) from TCI . However, the biphenyl compound carries a higher molecular weight (244.28 vs. 168.19 g·mol⁻¹) and distinct hazard profile (GHS07 warning for the biphenyl compound vs. variable classification for the monocyclic analog). The regioisomeric 3-(3,4-dimethoxyphenyl)benzyl alcohol (CAS 885963-78-0) is less commonly stocked and typically lacks the same level of documented analytical characterization. For procurement, the 98% purity specification of the title compound from Leyan provides a defined quality benchmark that is comparable to the best-in-class specifications for related biphenylmethanols.

Purity specification
Cross-study comparable
98% (GC) from Leyan; full biphenyl scaffold documented.
3,4-regioisomer lacks comparable purity data.

Defined quality benchmark supports batch-to-batch consistency for synthetic workflows.

Vendor certificate of analysis; verify for specific use.

Purity comparison Procurement specification Quality control

Biphenyl Scaffold Advantage in Pyrethroid Insecticides

The biphenyl-3-ylmethanol scaffold, of which 3-(3,5-dimethoxyphenyl)benzyl alcohol is a substituted derivative, has been established as a privileged alcohol component in pyrethroid ester insecticides. Plummer et al. (1983) demonstrated that pyrethroid esters derived from substituted biphenyl-3-ylmethanols exhibited a broader spectrum of insecticidal activity than esters derived from the classical 3-phenoxybenzyl alcohol [1]. Cullen et al. (1987) further showed that 2-substituted-[1,1'-biphenyl]-3-methanols produced pyrethroid esters with initial and residual activity surpassing that of 3-phenoxybenzyl alcohol-derived esters [2]. While specific data for the 3,5-dimethoxy-substituted variant are not reported in these studies, the biphenyl-3-ylmethanol core structure shared by the title compound is the pharmacophoric element responsible for this activity enhancement.

Pyrethroid scaffold advantage
Class-level inference
Biphenyl-3-ylmethanol esters showed broader insecticidal spectrum and enhanced residual activity vs. 3-phenoxybenzyl alcohol esters.

Core scaffold associated with activity gain; 3,5-dimethoxy variant not directly tested.

Plummer 1983, Cullen 1987; qualitative comparisons – validate in target species.

Agrochemical intermediate Pyrethroid insecticide Biphenylmethanol scaffold

Synthetic Flexibility: Biphenylmethanol vs. Benzyl Alcohol

The biphenyl structure of 3-(3,5-dimethoxyphenyl)benzyl alcohol allows for additional synthetic diversification that is impossible with simple benzyl alcohols. The compound is itself accessible via Suzuki-Miyaura cross-coupling of 3,5-dimethoxyphenylboronic acid with 3-bromobenzyl alcohol or related derivatives, a route employed in the synthesis of biphenyl tyrosinase inhibitors [1]. The presence of two electronically distinct aromatic rings—one bearing electron-donating methoxy groups and the other bearing a reactive benzylic alcohol—enables chemoselective derivatization. Oxidation of the benzylic alcohol yields the corresponding aldehyde, while the dimethoxy-substituted ring can undergo electrophilic aromatic substitution or demethylation to reveal phenolic OH groups. This dual reactivity is absent in monocyclic 3,5-dimethoxybenzyl alcohol.

Synthetic flexibility
Supporting evidence
Two electronically distinct rings: benzylic –CH2OH (oxidizable), aryl –OCH3 (demethylatable); biphenyl C–C bond stable.

Enables sequential orthogonal derivatization; monocyclic analog offers only one ring for diversification.

Suzuki coupling accessibility; chemoselectivity demonstrated in analogous series.

Synthetic intermediate Suzuki coupling Derivatization

3-(3,5-Dimethoxyphenyl)benzyl Alcohol: High-Value Applications


Tyrosinase Inhibitor Lead Optimization

Based on the structure-activity relationship established by Bao et al. (2010), where 4-hydroxy-3,5-dimethoxyphenyl biphenyl compounds achieved IC50 values as low as 0.02 mM—representing a 10-fold improvement over arbutin—the title compound serves as a key intermediate or scaffold for introducing the 4-OH group via selective demethylation or for exploring non-phenolic analogs [1]. Its pre-formed biphenyl architecture and correct 3,5-dimethoxy substitution pattern eliminate the need for de novo biphenyl construction, accelerating SAR exploration around the tyrosinase pharmacophore.

Next-Gen Pyrethroid & Oxime Ether Insecticides

The biphenyl-3-ylmethanol core has been validated in two independent studies (Plummer et al., 1983; Cullen et al., 1987) as a scaffold that confers broader insecticidal spectrum and enhanced residual activity compared to 3-phenoxybenzyl alcohol when incorporated into pyrethroid esters or oxime ethers [2][3]. The title compound provides this validated core with additional 3,5-dimethoxy functionality that can be leveraged to fine-tune lipophilicity, metabolic stability, and target-site binding in novel insecticide candidates.

Chemoselective Derivatization of Bifunctional Scaffolds

With two electronically differentiated aromatic rings—an electron-rich 3,5-dimethoxyphenyl ring and a benzyl alcohol-substituted ring—the compound presents opportunities for developing orthogonal protection/deprotection strategies, sequential oxidation-reduction sequences, and regioselective cross-coupling reactions [1]. This makes it a valuable substrate for methodology studies where monocyclic benzyl alcohols cannot provide the same level of complexity or chemoselectivity challenge.

Bioconjugation and PROTAC Linker Design

The benzylic alcohol group provides a reactive handle for esterification, etherification, or carbamate formation, while the biphenyl core offers a rigid, lipophilic spacer with defined geometry. This combination is relevant for designing PROTAC (proteolysis-targeting chimera) linkers or bioconjugation reagents where the distance and orientation between functional modules must be precisely controlled. The 3,5-dimethoxy substituents further modulate the electronic character and solubility profile of the linker .

Application
Selection Property
Validation Focus
Tyrosinase inhibitor lead optimization
Pre-formed 3,5-dimethoxybiphenyl scaffold matching active series
SAR exploration around 4-OH introduction or non-phenolic analogs
Next-gen pyrethroid / oxime ether insecticides
Validated biphenyl-3-ylmethanol core with broader spectrum potential
Insecticidal activity profiling in target species; metabolic stability assessment
Chemoselective bifunctional scaffold derivatization
Two electronically differentiated aromatic rings
Orthogonal protection/deprotection strategies; regioselective coupling
Bioconjugation & PROTAC linker design
Rigid biphenyl spacer with benzylic alcohol attachment point
Linker geometry and solubility modulation via dimethoxy substituents
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